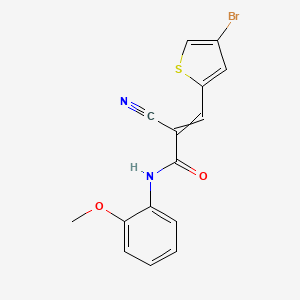

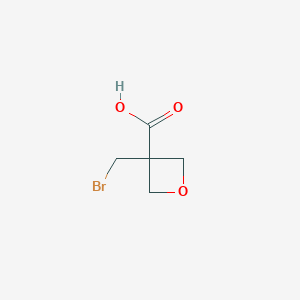

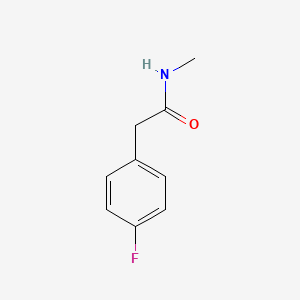

3-(4-bromothiophen-2-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely has a conjugated system due to the presence of the prop-2-enamide group, which could give it interesting optical properties. The bromothiophene and methoxyphenyl groups are likely to influence the overall shape and electronic distribution of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of a conjugated system could give it interesting optical properties, while the different functional groups are likely to influence its solubility, reactivity, and stability .Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis and characterization of related compounds, such as N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, have been explored for their structural and chemical properties. One study detailed the synthesis of derivatives with various aryl substituents, characterized by elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy. The crystal structure of a specific derivative was further elucidated, revealing its molecular conformation stabilized by intramolecular hydrogen bonding (Özer et al., 2009).

Antipathogenic Activity

Research into thiourea derivatives, including those with bromophenyl groups, has demonstrated their potential antipathogenic activity. These compounds were synthesized, characterized, and tested for their interaction with bacterial cells. The presence of halogen atoms on the N-phenyl substituent of the thiourea moiety was correlated with significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban et al., 2011).

Reaction Mechanisms

Studies on the reaction mechanisms of bromoiodothiophenes with sodium methoxide have provided insights into halogen-dance reactions, leading to various bromothiophene derivatives. This research contributes to understanding the chemical behavior of bromothiophene compounds under different conditions (Gronowitz et al., 1980).

Material Properties

Research into the nonlinear optical properties of novel donor-acceptor chalcone derivatives, including those with bromophenyl and methoxyphenyl groups, has been reported. This work highlights the potential of these compounds for use in semiconductor devices, demonstrating their optoelectronic and charge transport properties, as well as their thermal stability and NLO activities (Shkir et al., 2019).

Safety and Hazards

Propiedades

IUPAC Name |

3-(4-bromothiophen-2-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O2S/c1-20-14-5-3-2-4-13(14)18-15(19)10(8-17)6-12-7-11(16)9-21-12/h2-7,9H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHBCQMMFAAHOFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C(=CC2=CC(=CS2)Br)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2939885.png)

![2-(4-chlorophenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide](/img/structure/B2939886.png)

![4-benzyl-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2939890.png)

![N-{3-[ethyl(phenyl)amino]propyl}-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2939901.png)

![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2939906.png)